REACTION_CXSMILES
|
ClC1C=CC=C(C(OO)=[O:9])C=1.[CH3:12][O:13][C:14]1[CH:19]=[C:18]([CH3:20])[C:17]([O:21][CH3:22])=[C:16]([CH3:23])[C:15]=1[CH3:24]>C(Cl)Cl>[CH3:12][O:13][C:14]1[C:15]([CH3:24])=[C:16]([CH3:23])[C:17]([O:21][CH3:22])=[C:18]([CH3:20])[C:19]=1[OH:9]
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Name
|
|
Quantity
|
9.4 g
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Type
|
reactant
|
Smiles
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ClC1=CC(=CC=C1)C(=O)OO
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.6 g
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Type
|
reactant
|
Smiles
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COC1=C(C(=C(C(=C1)C)OC)C)C
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Name
|
|
Quantity
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20 mL
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Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Type
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CUSTOM
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Details
|
the resulting mixture was stirred at the same temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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at room temperature for 5 hours
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Duration
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5 h
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Type
|
WASH
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Details
|
At the end of this time, the reaction mixture was washed with a 5% w/v aqueous solution of sodium hydrogensulfite, with a 5% w/v aqueous solution of sodium hydrogencarbonate and with water, in that order
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Type
|
DRY_WITH_MATERIAL
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Details
|
after which it was dried over anhydrous sodium sulfate
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Type
|
CUSTOM
|
Details
|
The solvent was then removed from the reaction mixture by distillation under reduced pressure
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Type
|
CUSTOM
|
Details
|
the resulting residue was purified by column chromatography through silica gel
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Type
|
ADDITION
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Details
|
a 50:1 by volume mixture of benzene and ethyl acetate as the eluents
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=C(C(=C1C)C)OC)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |